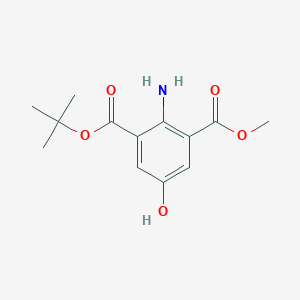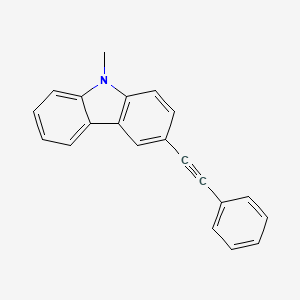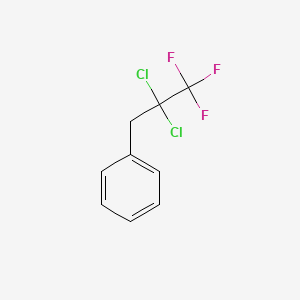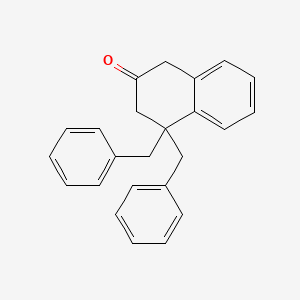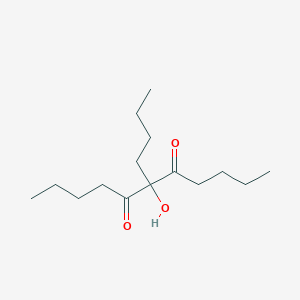
6-Butyl-6-hydroxyundecane-5,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Butyl-6-hydroxyundecane-5,7-dione is an organic compound with the molecular formula C15H28O3. It is a diketone with a hydroxyl group and a butyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Butyl-6-hydroxyundecane-5,7-dione can be achieved through several synthetic routes. One common method involves the aldol condensation of butanal with 5-hydroxyundecane-2,4-dione under basic conditions. The reaction typically requires a strong base such as sodium hydroxide (NaOH) and is carried out at elevated temperatures to facilitate the condensation reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
6-Butyl-6-hydroxyundecane-5,7-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of diketones.
Reduction: Formation of diols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
6-Butyl-6-hydroxyundecane-5,7-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-Butyl-6-hydroxyundecane-5,7-dione involves its interaction with various molecular targets. The hydroxyl and carbonyl groups can form hydrogen bonds and participate in nucleophilic and electrophilic reactions. These interactions can affect biological pathways and processes, making the compound of interest for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
6-Butyl-5,7-dione: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
6-Hydroxyundecane-5,7-dione: Lacks the butyl side chain, affecting its hydrophobicity and interactions with other molecules.
Uniqueness
6-Butyl-6-hydroxyundecane-5,7-dione is unique due to the presence of both a hydroxyl group and a butyl side chain, which confer distinct chemical and physical properties. These features make it versatile for various applications in research and industry .
Properties
CAS No. |
120882-61-3 |
|---|---|
Molecular Formula |
C15H28O3 |
Molecular Weight |
256.38 g/mol |
IUPAC Name |
6-butyl-6-hydroxyundecane-5,7-dione |
InChI |
InChI=1S/C15H28O3/c1-4-7-10-13(16)15(18,12-9-6-3)14(17)11-8-5-2/h18H,4-12H2,1-3H3 |
InChI Key |
YQLWVXJGRJXYQI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C(CCCC)(C(=O)CCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phosphine, [bis(trimethylsilyl)methylene]-](/img/structure/B14286829.png)
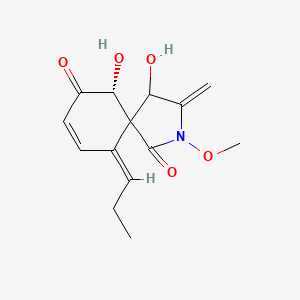
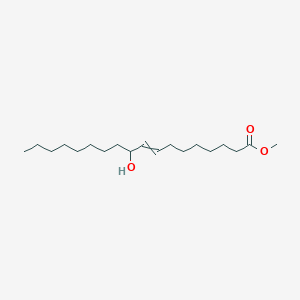
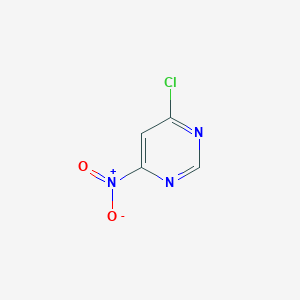
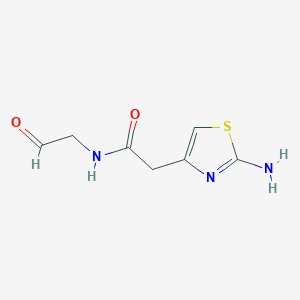
![2-{3-[Chloro(dimethyl)silyl]propyl}-2,12-dimethylcyclododecan-1-one](/img/structure/B14286858.png)
![2-[(Thiophen-2-yl)methylidene]-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B14286864.png)
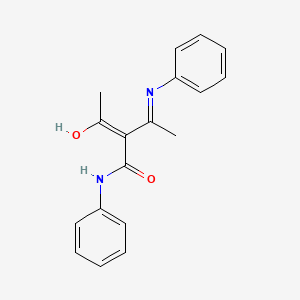
![3'-Benzylspiro[indene-2,2'-oxirane]-1,3-dione](/img/structure/B14286869.png)
